6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and an amine group at the 3rd position on the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions For instance, the synthesis might begin with the halogenation of biphenyl to introduce the fluorine atom, followed by Friedel-Crafts alkylation to add the methyl group
Industrial Production Methods
Industrial production of 6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄) are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-methylbiphenyl: Similar structure but lacks the amine group.
6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid: Contains additional functional groups and a quinoline ring.
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A hybrid compound with a coumarin moiety.
Uniqueness
6-Fluoro-4-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the amine group at the 3rd position, in particular, allows for unique interactions and reactions that are not observed in similar compounds.
Properties
IUPAC Name |
4-fluoro-2-methyl-5-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-7-12(14)11(8-13(9)15)10-5-3-2-4-6-10/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWHWEPOUFCDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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